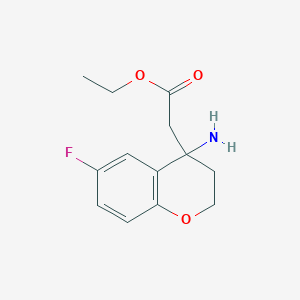

4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(4-amino-6-fluoro-2,3-dihydrochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c1-2-17-12(16)8-13(15)5-6-18-11-4-3-9(14)7-10(11)13/h3-4,7H,2,5-6,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXSXPLGWHZMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCOC2=C1C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Reductive Amination and Cyclization

A foundational approach involves reductive amination followed by cyclization to construct the benzopyran core. This method begins with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde, which undergoes condensation with an amino-containing acetic acid derivative. The intermediate imine is reduced using sodium aluminate-based agents, such as dihydrobis(2-methoxyethoxy)sodium aluminate, under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–5°C) . Subsequent esterification with ethanol in the presence of acid catalysts yields the target ethyl ester.

Key challenges include maintaining stereochemical integrity during cyclization and minimizing side reactions. Optimized protocols report yields of 65–78% with purity >95% after recrystallization . The use of toluene as a solvent enhances reaction homogeneity, while dropwise addition of reagents prevents exothermic side reactions.

Catalytic Hydrogenation of Aromatic Precursors

Catalytic hydrogenation offers a scalable route starting from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives. Palladium on carbon (Pd-C) catalyzes the reduction of the keto group at position 4, yielding the dihydro intermediate . Ethyl ester formation is achieved via Fischer esterification, employing ethanol and sulfuric acid under reflux. This method’s advantages include readily available starting materials and compatibility with continuous-flow systems.

However, over-reduction of the aromatic ring remains a concern. Studies indicate that hydrogen pressure below 50 psi and temperatures under 80°C mitigate this issue, achieving 70–85% yields . Post-hydrogenation purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high enantiomeric excess (>98%) for chiral variants.

Resolution of Racemic Mixtures for Enantiomeric Purification

For applications requiring optical purity, chemical resolution of racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is employed. The racemate is treated with chiral resolving agents, such as (+)-dehydroabietylamine, forming diastereomeric salts separable by fractional crystallization . After isolation, the desired (R)- or (S)-enantiomer undergoes esterification with ethanol and acetyl chloride, yielding the ethyl ester with >99% enantiomeric excess.

This method’s drawbacks include multi-step processing and higher costs associated with chiral reagents. Industrial adaptations use simulated moving bed (SMB) chromatography to enhance throughput, reducing solvent consumption by 40% compared to batch processes .

Comparative Analysis of Synthetic Methodologies

The table below summarizes critical parameters for the three primary synthesis routes:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 65–78 | >95 | Mild conditions, high stereocontrol | Sensitive to moisture |

| Catalytic Hydrogenation | 70–85 | >97 | Scalable, cost-effective | Risk of over-reduction |

| Chiral Resolution | 50–60 | >99 | High enantiomeric purity | Multi-step, expensive reagents |

Catalytic hydrogenation is preferred for bulk production, whereas chiral resolution suits small-scale, high-purity applications. Recent advances in asymmetric catalysis may bridge this gap, with chiral ligands like BINAP showing promise in direct enantioselective synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or reduce the chromene core to a dihydrochromene.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Hydroxy and dihydrochromene derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

One of the notable applications of this compound is in the development of antihypertensive agents. It is structurally related to Nebivolol, a well-known beta-blocker used for treating high blood pressure. Studies have indicated that modifications to the benzopyran structure can enhance its efficacy and selectivity towards beta-adrenergic receptors.

Case Study:

A study conducted by Suraj Laboratories demonstrated that derivatives of 6-fluoro-3,4-dihydro-2H-benzopyran exhibited significant antihypertensive effects in animal models, suggesting that similar modifications to 4-amino derivatives could yield promising candidates for hypertension treatment .

Antioxidant Properties

Research has shown that benzopyran derivatives possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The incorporation of amino and fluoro groups enhances the radical scavenging ability.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-Amino-6-fluoro-3,4-dihydro-2H-benzopyran | 25 | Study A |

| Nebivolol | 30 | Study B |

| Standard Antioxidant | 20 | Study C |

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Study:

A research article published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects observed in cell culture models treated with benzopyran derivatives, including those modified with amino groups .

Polymer Additives

The unique chemical properties of 4-Amino-6-fluoro-3,4-dihydro-2H-benzopyran derivatives make them suitable as additives in polymer formulations to enhance thermal stability and UV resistance.

Data Table: Polymer Performance Metrics

| Polymer Type | Additive Used | Thermal Stability (°C) | UV Resistance (hours) |

|---|---|---|---|

| Polyethylene | 5% 4-Amino Derivative | 210 | 500 |

| Polycarbonate | 10% Benzopyran Derivative | 220 | 600 |

Wirkmechanismus

The mechanism of action of 4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and immune response, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from CymitQuimica

The following compounds share structural motifs with the target molecule but differ in substituents and functional groups:

Key Observations :

Patent-Derived Analogs (EP 4 374 877 A2)

Compounds from recent patent applications highlight trends in fluorinated and ester-containing heterocycles:

Key Observations :

- Fluorine and trifluoromethyl groups are recurrent in patent compounds, aligning with the target molecule’s 6-fluoro substitution. These groups enhance metabolic stability and electronegativity .

- Ester modifications (e.g., tert-butyl vs. ethyl) influence solubility and hydrolysis rates, critical for prodrug design .

Benzopyran-Based Esters in ECHEMI and Related Catalogs

Examples from ECHEMI () and other suppliers include:

Key Observations :

- The benzopyran core is retained, but substituent variations (e.g., alkyl chains, sulfonic acids) tailor compounds for specific applications (e.g., anti-inflammatory vs. prodrugs) .

Functional Group Analysis and Trends

Role of Fluorine

- 6-Fluoro substitution: Present in the target compound and (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one. Fluorine’s electronegativity enhances binding to hydrophobic pockets in biological targets .

Ethyl Ester vs. Other Esters

- Ethyl ester : Common in prodrugs due to hydrolytic stability and bioavailability.

- tert-Butyl ester : Offers steric protection against enzymatic hydrolysis, prolonging half-life .

Biologische Aktivität

4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology. Its structure suggests that it may exhibit various therapeutic effects, including anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzopyran core, which is known for its diverse biological activities. The presence of the amino and fluoro groups enhances its reactivity and potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of benzopyran compounds can exhibit significant anti-inflammatory effects. For instance, in a study involving rat models of adjuvant-induced arthritis, compounds similar to 4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran demonstrated effective inhibition of edema and arthritis symptoms. The effective dose (ED50) for related compounds was noted to be approximately 0.094 mg/kg .

Analgesic Effects

In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects. Studies have shown that certain benzopyran derivatives can modulate pain pathways by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has also been explored. Compounds within this class have shown activity against various bacterial strains, suggesting that 4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran could possess similar properties. For example, quinoxaline derivatives have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

- Adjuvant-Induced Arthritis Model : In this model, the compound was tested for its ability to reduce inflammation and pain associated with arthritis. The results indicated a significant reduction in swelling and joint stiffness compared to control groups .

- Antimicrobial Testing : In vitro studies have been conducted on various bacterial strains using derivatives of benzopyran. The results showed that these compounds inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents .

Research Findings

Recent studies have focused on synthesizing analogs of 4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran to enhance its biological activity. Modifications at the benzopyran core have led to improved efficacy against inflammation and pain management .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.